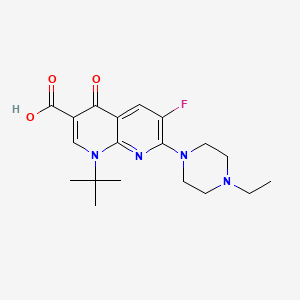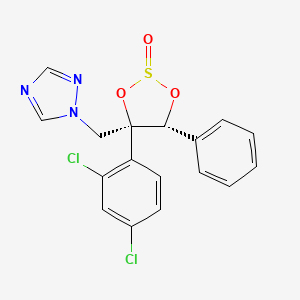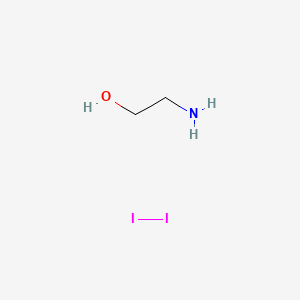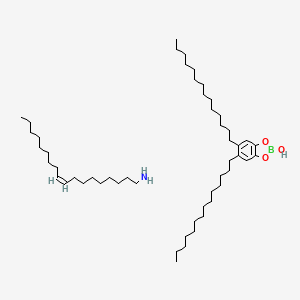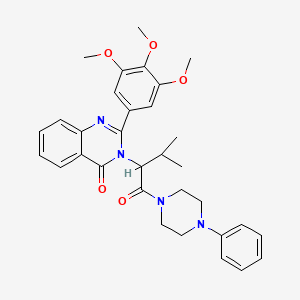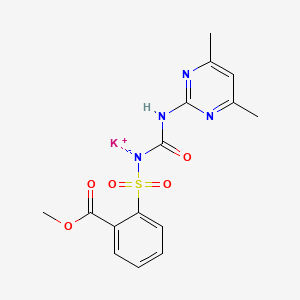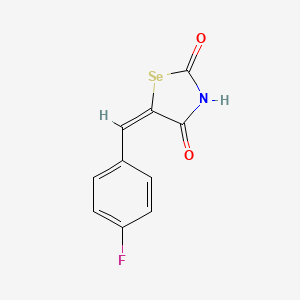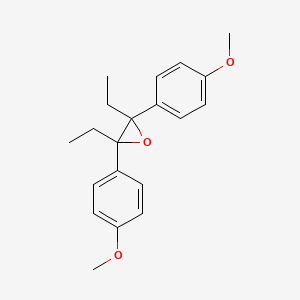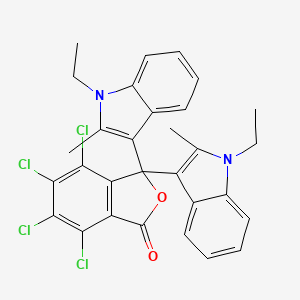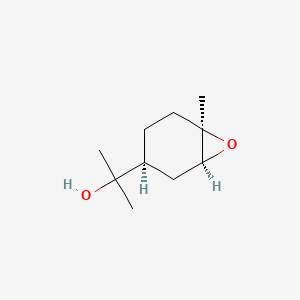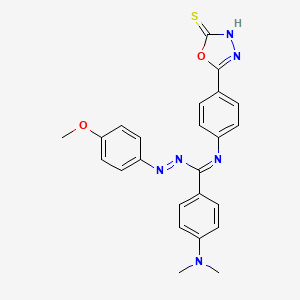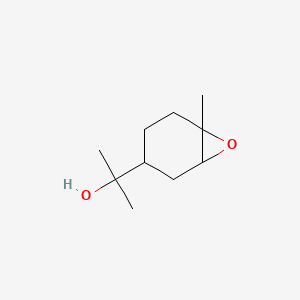
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrazolone core, a phenyl group, and a piperazine moiety. It is often used in research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazolone core, followed by the introduction of the phenyl and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrazolone core or the phenyl group, leading to the formation of new functional groups.
Reduction: Reduction reactions can alter the piperazine moiety or other parts of the molecule.
Substitution: Substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Aminopyrine: Known for its analgesic and anti-inflammatory properties.
Antipyrine: Used as an analgesic and antipyretic agent.
Benzpiperylon: Another pyrazolone derivative with potential biological activities.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104416-78-6 |
|---|---|
Fórmula molecular |
C23H30Cl2N4O |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C23H28N4O.2ClH/c1-20-19-23(28)26(27(20)22-11-6-3-7-12-22)14-8-13-24-15-17-25(18-16-24)21-9-4-2-5-10-21;;/h2-7,9-12,19H,8,13-18H2,1H3;2*1H |
Clave InChI |
FOLDVTIHFFNIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


